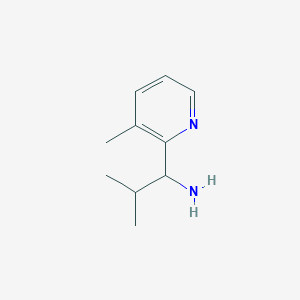
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine
説明
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as '2-MMP' and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Flavor Chemistry in Food Science
Branched aldehydes, including compounds structurally related to 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine, are significant in flavor chemistry, particularly within food products. These aldehydes are pivotal in both fermented and non-fermented food items, contributing to their unique flavors. The production and degradation pathways of these aldehydes from amino acids are extensively reviewed, highlighting their importance in food science and technology. This knowledge is crucial for controlling the formation of desired flavor profiles in various food products (Smit, Engels, & Smit, 2009).
Chemical Warfare Agent Degradation
Research into the degradation products of chemical warfare agents reveals the environmental fate and mammalian ecotoxicity of these compounds, including those related to 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine. Understanding the degradation processes, such as hydrolysis, microbial degradation, and photolysis, is essential for assessing environmental and occupational health risks. This area of study underscores the significance of chemical reactions involving nitrogen-containing compounds in safety and environmental science (Munro et al., 1999).
Therapeutic Applications and Immunomodulation
Imiquimod, a compound similar in structure to 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine, showcases the potential therapeutic applications of such chemicals. Imiquimod acts as an immune response modifier, activating the immune system through localized induction of cytokines. This property underlines its utility in treating various cutaneous diseases, demonstrating the broader implications of nitrogen-containing compounds in medical research and pharmacotherapy (Syed, 2001).
Renewable Feedstocks and Green Chemistry
The use of soybean oil as a renewable feedstock for producing nitrogen-containing derivatives highlights the relevance of 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine in green chemistry. This review emphasizes the conversion of triglycerides to fatty amines and amides, showcasing the environmental benefits of utilizing renewable resources to produce industrially significant compounds (Biswas et al., 2008).
特性
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXRTSXHFFHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)

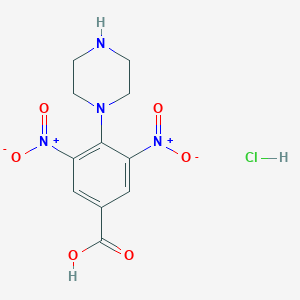
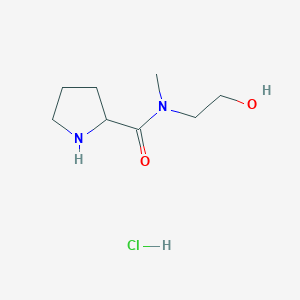
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

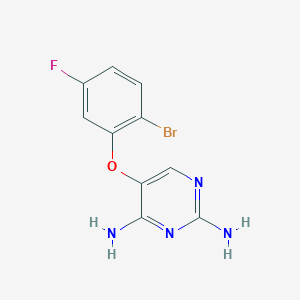
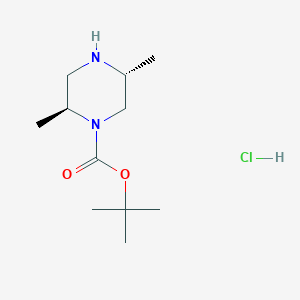
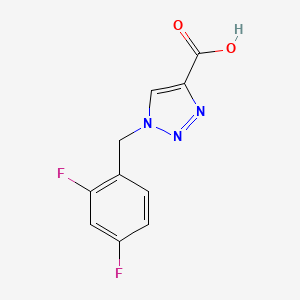
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)